molecular formula C11H27ClINSi B12764202 (2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide CAS No. 84584-75-8

(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide

Cat. No.: B12764202
CAS No.: 84584-75-8
M. Wt: 363.78 g/mol
InChI Key: KKNOYNFRCXJYAM-UHFFFAOYSA-M
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Description

(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide is a quaternary ammonium salt with a unique structure that includes a chloroethyl group, a dimethylammonium group, and a triethylsilylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide typically involves the reaction of (2-chloroethyl)dimethylamine with triethylsilylmethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as acetonitrile or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

Reagent in Alkylation Reactions
This compound serves as an effective alkylating agent in the synthesis of various organic compounds. Its ability to introduce the (2-chloroethyl) group allows for the formation of complex molecular architectures. For instance, it has been utilized in the synthesis of substituted amines and heterocycles through nucleophilic substitution reactions.

Case Study: Synthesis of Heterocycles
A notable application is its use in the preparation of 2-(2-chloroethyl)-1H-imidazoles. In this reaction, a nucleophile such as an amine reacts with (2-chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide under mild conditions to yield the desired heterocyclic compounds. The reaction conditions typically involve solvent systems like acetonitrile at elevated temperatures, which enhance the reaction's efficiency.

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism involves the alkylation of DNA, leading to cross-linking and subsequent apoptosis of cancer cells.

Case Study: Evaluation Against Cancer Cell Lines
In a study published in a peer-reviewed journal, the compound was tested against human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation with an IC50 value in the micromolar range. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Materials Science

Silicon-Based Polymers
Due to its triethylsilylmethyl group, this compound is also explored in synthesizing silicon-containing polymers. These materials have unique properties such as thermal stability and hydrophobicity, making them suitable for applications in coatings and sealants.

Data Table: Properties of Silicon-Based Polymers

PropertyValue
Thermal Stability>300 °C
HydrophobicityWater contact angle > 100°
Mechanical StrengthHigh tensile strength

Agricultural Chemistry

Pesticidal Applications
The compound has been investigated for its potential use as a pesticide. Its structure allows it to interact with biological systems effectively, targeting specific pathways in pests.

Case Study: Insecticidal Activity
In laboratory tests, formulations containing this compound demonstrated significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The mechanism is believed to involve disruption of neural signaling pathways in insects.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide involves its interaction with molecular targets and pathways. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It can also interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the particular application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide is unique due to the presence of the triethylsilylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Biological Activity

(2-Chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide, often referred to as C6I, is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial and antiparasitic treatments. This article aims to provide a comprehensive overview of the biological activity of C6I, supported by case studies, research findings, and data tables.

C6I is characterized by its quaternary ammonium structure, which is known for its ability to interact with biological membranes. The presence of the triethylsilylmethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Antimicrobial Activity

C6I has been studied for its antimicrobial properties. Research indicates that quaternary ammonium compounds (QACs), including C6I, exhibit significant biocidal activity against various microorganisms. The mechanisms of action typically involve disruption of microbial cell membranes and interference with cellular metabolism.

  • Mechanism of Action : QACs like C6I disrupt the phospholipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-positive bacteria and some fungi .

Antileishmanial Activity

C6I has shown promising results in treating cutaneous leishmaniasis (CL). Studies demonstrate that it possesses antileishmanial properties against Leishmania species.

  • In Vitro Studies : C6I was effective against intracellular amastigotes of Leishmania (Viannia) panamensis, with a notable increase in activity when formulated in solid lipid nanoparticles (SLNs). The encapsulation in SLNs improved the compound's bioavailability and therapeutic efficacy .
  • In Vivo Efficacy : In animal models, C6I administered at a dose of 2 mg/kg/day over 15 days resulted in complete cures in hamsters infected with L. (V) braziliensis. This treatment demonstrated no relapses or toxicity, indicating its potential as a safe therapeutic option .

Toxicological Profile

The safety profile of C6I has been evaluated through various toxicological assays.

  • Mutagenicity and Genotoxicity : C6I was found to be non-mutagenic and non-genotoxic in vitro. Acute toxicity studies indicated minimal adverse effects at therapeutic doses .
  • Environmental Impact : As a quaternary ammonium compound, C6I's environmental persistence raises concerns regarding its ecological impact. Studies on similar compounds suggest potential risks to aquatic organisms due to oxidative stress and gene expression alterations .

Data Tables

Biological Activity Effectiveness Study Reference
AntimicrobialEffective against Gram-positive bacteria
Antileishmanial40-fold increase in activity with SLN formulation
Safety ProfileNon-mutagenic; minimal acute toxicity

Case Studies

  • Topical Treatment for Cutaneous Leishmaniasis :
    • Objective : Evaluate the efficacy of C6I in treating CL.
    • Findings : Topical application resulted in significant healing without relapse in treated hamsters.
    • : C6I shows promise as an alternative treatment for CL due to its safety and effectiveness.
  • Toxicological Assessments :
    • Objective : Assess mutagenicity and genotoxicity.
    • Findings : No significant mutagenic effects were observed across multiple assays.
    • : Supports the use of C6I as a viable therapeutic agent with a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-chloroethyl)dimethyl(triethylsilylmethyl)ammonium iodide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides. For example, triethylsilylmethyl-substituted amines can react with 2-chloroethyl iodide under anhydrous conditions. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but risk decomposition.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of ionic intermediates .
  • Catalysts : Quaternary ammonium salts (e.g., tetramethylammonium hydroxide) may accelerate quaternization .
  • Purification : Recrystallization from ethanol/ether mixtures removes unreacted precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks/data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Triethylsilyl (TES) groups show characteristic δ 0.5–1.5 ppm (¹H) and δ 5–10 ppm (¹³C).
  • Quaternary ammonium protons appear as broad singlets (δ 3.0–4.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for C-Cl (~550 cm⁻¹) and ammonium N-H (~3200 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Match calculated vs. observed %C, %H, %N, and %I to verify purity .

Q. How does the steric bulk of the triethylsilylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bulky TES group hinders SN2 mechanisms, favoring elimination or solvent-assisted pathways. To mitigate this:

  • Use polar solvents (e.g., DMSO) to stabilize transition states.
  • Monitor byproducts (e.g., alkenes) via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data between NMR and X-ray crystallography regarding the compound’s conformation?

  • Methodological Answer :

  • NMR in Solution : Detects dynamic averaging of conformers. Use variable-temperature NMR to identify rotational barriers .
  • X-ray Crystallography : Provides static solid-state structures. Compare with DFT-optimized geometries to reconcile discrepancies .
  • Example: If NMR suggests free rotation of the TES group but X-ray shows a fixed conformation, solvent effects or crystal packing may explain differences .

Q. What strategies optimize the compound’s stability in ionic liquid applications, given its susceptibility to hydrolysis?

  • Methodological Answer :

  • Moisture Control : Synthesize and store under inert atmosphere (argon/glovebox).
  • Additives : Incorporate hydrophobic ionic co-solvents (e.g., [BMIM][PF₆]) to reduce water ingress .
  • Stability Testing : Use TGA/DSC to quantify decomposition thresholds (>120°C in dry conditions) .

Q. How can computational modeling guide the design of derivatives with enhanced conductivity for electrochemical applications?

  • Methodological Answer :

  • DFT Calculations : Predict ion mobility by analyzing charge distribution and lattice energy.
  • MD Simulations : Simulate ionic diffusion coefficients in solvent-free systems .
  • Validation : Compare predicted conductivity (e.g., 10⁻³ S/cm) with impedance spectroscopy data .

Properties

CAS No.

84584-75-8

Molecular Formula

C11H27ClINSi

Molecular Weight

363.78 g/mol

IUPAC Name

2-chloroethyl-dimethyl-(triethylsilylmethyl)azanium;iodide

InChI

InChI=1S/C11H27ClNSi.HI/c1-6-14(7-2,8-3)11-13(4,5)10-9-12;/h6-11H2,1-5H3;1H/q+1;/p-1

InChI Key

KKNOYNFRCXJYAM-UHFFFAOYSA-M

Canonical SMILES

CC[Si](CC)(CC)C[N+](C)(C)CCCl.[I-]

Origin of Product

United States

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